molecular formula C5H10ClN B2464415 2-Cyclopenten-1-amine hydrochloride CAS No. 91469-54-4

2-Cyclopenten-1-amine hydrochloride

Cat. No.: B2464415
CAS No.: 91469-54-4
M. Wt: 119.59
InChI Key: JDJUBQDUEVSVNI-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-amine hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It belongs to the class of cyclopentenamines and is widely used in various fields, including medical research, environmental research, and industrial research . This compound is known for its unique structure, which includes a cyclopentene ring with an amine group attached, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with cyclopentene derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems to optimize yield and purity. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopenten-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclopentenone derivatives, cyclopentane derivatives, and various substituted cyclopentenes .

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The compound’s unique structure allows it to participate in a range of biochemical reactions, making it a versatile tool in research .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopenten-1-amine hydrochloride is unique due to its combination of a cyclopentene ring and an amine group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

cyclopent-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUBQDUEVSVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91469-54-4
Record name cyclopent-2-en-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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